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Compound of Interest

Compound Name: Omeprazole acid

Cat. No.: B027885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of statistical approaches for analyzing

bioequivalence data for omeprazole, a widely used proton pump inhibitor. The information

presented is intended to assist researchers, scientists, and drug development professionals in

designing and analyzing bioequivalence studies for generic omeprazole formulations. This

guide includes a summary of quantitative data from various studies, detailed experimental

protocols, and visualizations of experimental workflows and statistical analysis pathways.

Comparison of Statistical Approaches and
Pharmacokinetic Data
The standard for establishing bioequivalence between a test and a reference formulation of

omeprazole is based on a statistical comparison of their pharmacokinetic parameters. The

primary parameters of interest are the maximum plasma concentration (Cmax) and the area

under the plasma concentration-time curve (AUC). The conventional statistical approach

involves calculating the 90% confidence interval (CI) of the geometric mean ratio

(Test/Reference) for these parameters. For bioequivalence to be concluded, this 90% CI must

fall within the predetermined acceptance range of 80% to 125%.[1][2][3]

While the average bioequivalence approach is standard, alternative methods can be employed,

particularly in pilot studies or for highly variable drugs. These may include bootstrap

bioequivalence analysis and the use of similarity factors like the f2 factor, though these are less
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common for pivotal bioequivalence trials of omeprazole.[4] Population pharmacokinetic (PK)

modeling and Bayesian methods are also advanced approaches that can provide a more

comprehensive understanding of drug behavior but are not typically used as the primary

analysis for regulatory submission of a simple generic formulation.[5]

The following tables summarize pharmacokinetic data from several omeprazole bioequivalence

studies, showcasing the application of the standard statistical approach.

Table 1: Pharmacokinetic Parameters from a Bioequivalence Study of 20 mg Omeprazole

Capsules[6]

Parameter
Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

90% Confidence
Interval

Cmax (ng/mL) 598.1 ± 190.5 598.7 ± 200.1 95.1% - 111.7%

AUC0-t (ng·h/mL) 1284.3 ± 450.2 1223.3 ± 430.8 96.1% - 113.5%

AUC0-∞ (ng·h/mL) 1410.0 ± 510.7 1311.1 ± 480.3 96.8% - 114.4%

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study of 20 mg Omeprazole

Tablets[7]

Parameter
Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

90% Confidence
Interval

Cmax (ng/mL) 593.05 ± 84.85 607.92 ± 67.07 91.59% - 122.60%

AUC0-24 (ng·h/mL) 1756.71 ± 287.29 1786.90 ± 280.17 101.86% - 116.78%

AUC0-∞ (ng·h/mL) 1889.26 ± 286.46 1929.18 ± 284.33 102.77% - 116.68%

Table 3: Pharmacokinetic Parameters from a Bioequivalence Study of 20 mg Omeprazole

Gastro-Resistant Capsules[8]
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Parameter
Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

90% Confidence
Interval

Cmax (ng/mL) 366.94 ± 140.12 412.44 ± 155.67 73.5% - 100.54%

AUC0-t (ng·h/mL) 1050.11 ± 380.54 981.42 ± 350.18 97.14% - 117.85%

AUC0-∞ (ng·h/mL) 1075.23 ± 390.21 1005.54 ± 360.43 97.17% - 117.67%

Note: In the study presented in Table 3, the 90% CI for Cmax did not fall entirely within the 80-

125% range, leading to the conclusion that the two formulations were not bioequivalent under

the study conditions.[8]

Experimental Protocols
The following sections detail the typical methodologies employed in omeprazole

bioequivalence studies.

Study Design
A standard omeprazole bioequivalence study follows a randomized, two-way crossover design.

[6][7][8] This design involves each subject receiving both the test and reference formulations in

a sequential manner, with a washout period between administrations to ensure the complete

elimination of the drug from the body before the next treatment period.[6][7][8] Studies are

typically conducted in healthy adult volunteers under fasting conditions.[6][7][8]

Dosing and Sample Collection
A single oral dose of the omeprazole formulation (e.g., 20 mg capsule) is administered to the

subjects with a standardized volume of water after an overnight fast.[6][7][9] Blood samples are

collected at predetermined time points before and after drug administration. A typical sampling

schedule includes a pre-dose sample and multiple post-dose samples, for instance, at 0.5, 1,

1.5, 2, 2.5, 3, 4, 6, 8, and 10 hours after dosing.[9] The collected blood samples are then

centrifuged to separate the plasma, which is stored frozen until analysis.[9]

Analytical Method
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The concentration of omeprazole in the plasma samples is determined using a validated

analytical method, most commonly high-performance liquid chromatography (HPLC) with

ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

[8][10] These methods are validated to ensure they are accurate, precise, and specific for

omeprazole.[8][10]

Pharmacokinetic Analysis
The plasma concentration-time data for each subject are used to calculate the key

pharmacokinetic parameters: Cmax, AUC from time zero to the last measurable concentration

(AUC0-t), and AUC extrapolated to infinity (AUC0-∞).[3] These parameters are determined

using non-compartmental methods.[3][7]

Statistical Analysis
The primary statistical analysis is performed on the log-transformed Cmax and AUC data.[3][6]

An analysis of variance (ANOVA) is used to assess the effects of formulation, period,

sequence, and subject.[3][8] The 90% confidence intervals for the geometric mean ratios of the

test to reference product for Cmax and AUC are then calculated.[3][6]

Visualizations
Experimental Workflow for an Omeprazole
Bioequivalence Study
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Caption: A typical experimental workflow for a two-way crossover omeprazole bioequivalence

study.
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Caption: The logical steps involved in the statistical analysis of omeprazole bioequivalence

data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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